2-Bromo-4,6-dimethoxypyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,6-dimethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNIHPPHOPQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 2 Bromo 4,6 Dimethoxypyrimidine
The fundamental physicochemical properties of 2-Bromo-4,6-dimethoxypyrimidine are crucial for its handling, reactivity, and application in synthesis.
Table 1:
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 97 °C sigmaaldrich.com |
| SMILES | COc1ncc(Br)c(OC)n1 sigmaaldrich.com |
| InChI Key | QEZIMQMMEGPYTR-UHFFFAOYSA-N sigmaaldrich.com |
Synthesis of 2 Bromo 4,6 Dimethoxypyrimidine
The synthesis of 2-Bromo-4,6-dimethoxypyrimidine typically involves the bromination of a suitable pyrimidine (B1678525) precursor. A common starting material is 2-amino-4,6-dimethoxypyrimidine (B117758). The synthesis of this precursor can be achieved through various routes, for instance, by the reaction of guanidine (B92328) nitrate (B79036) with diethyl malonate, followed by methylation. google.com Another approach involves the use of malononitrile (B47326) as a starting material, which undergoes imidization, cyanamide (B42294) substitution, and cyclization reactions. google.com
Once 2-amino-4,6-dimethoxypyrimidine is obtained, it can be converted to this compound. While specific, detailed procedures for this direct conversion are not extensively documented in the provided search results, the transformation of an amino group on a pyrimidine ring to a bromo group is a known chemical transformation. acs.org
Derivatization and Functionalization of 2 Bromo 4,6 Dimethoxypyrimidine
Synthesis of Pyrimidine (B1678525) Analogues with Diverse Substituents
Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of 2-bromo-4,6-dimethoxypyrimidine, enabling the formation of carbon-carbon bonds under relatively mild conditions. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent, allowing for the introduction of aryl, heteroaryl, and alkynyl groups at the C2 position.
The Suzuki-Miyaura coupling involves the reaction of the bromopyrimidine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. libretexts.orgmdpi.com For instance, the coupling of halogenated pyrimidines with various aryl and heteroaryl boronic acids using a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] effectively yields C-C linked biaryl structures. mdpi.com The choice of base, such as potassium carbonate or potassium phosphate, and solvent, like 1,4-dioxane, is crucial for optimizing reaction yields. mdpi.commdpi.com
The Sonogashira coupling provides a direct route to 2-alkynyl-4,6-dimethoxypyrimidines by reacting the bromo-substrate with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine. libretexts.orgorganic-chemistry.org The Sonogashira reaction is instrumental in creating conjugated enyne and arylalkyne systems. libretexts.orgnih.gov Copper-free versions of this reaction have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgorganic-chemistry.org
The following table summarizes representative cross-coupling reactions for the synthesis of pyrimidine analogues.
| Reaction Type | Coupling Partner | Catalyst System | Base | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | K₂CO₃ or K₃PO₄ | 2-Aryl-4,6-dimethoxypyrimidine |
| Sonogashira | Terminal Alkyne | Pd(0) Complex / Cu(I) salt | Amine (e.g., Triethylamine) | 2-Alkynyl-4,6-dimethoxypyrimidine |
Introduction of Oxygen-Containing Functional Groups
The bromine atom at the C2 position of this compound can be displaced by oxygen-based nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. These reactions are a direct method for installing hydroxyl or alkoxy groups.
The reaction with strong bases like sodium hydroxide (B78521) can lead to the formation of 2-hydroxy-4,6-dimethoxypyrimidine. More commonly, alkoxides such as sodium methoxide (B1231860) or sodium ethoxide are used to synthesize the corresponding 2-alkoxy-4,6-dimethoxypyrimidines. The pyrimidine ring's nitrogen atoms facilitate these reactions by stabilizing the negatively charged Meisenheimer intermediate, which is formed during the nucleophilic attack. mdpi.com The reaction conditions, such as the choice of solvent and temperature, can significantly influence the reaction's efficiency and outcome. rsc.org For example, reactions on similar 4,6-dichloropyrimidine (B16783) systems demonstrate that alkoxide ions can readily displace halogen atoms under mild conditions. mdpi.com
| Nucleophile | Reagent | Product | Reaction Type |
|---|---|---|---|
| Hydroxide | NaOH / H₂O | 2-Hydroxy-4,6-dimethoxypyrimidine | SNAr |
| Alkoxide | NaOR / ROH | 2-Alkoxy-4,6-dimethoxypyrimidine | SNAr |
Nitrogen-Containing Functionalizations
The introduction of nitrogen-containing substituents is frequently achieved via palladium-catalyzed C-N cross-coupling, most notably the Buchwald-Hartwig amination . nih.govresearchgate.net This reaction allows for the formation of C-N bonds between the pyrimidine ring and a wide variety of primary and secondary amines, as well as N-heterocycles. nih.govresearchgate.net The process typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base like sodium tert-butoxide. researchgate.net The selection of the ligand is critical and is often tailored to the specific amine being coupled. nih.gov
Direct nucleophilic aromatic substitution (SNAr) with amines is also a viable, though often more limited, pathway. The success of SNAr depends on the nucleophilicity of the amine and the reaction conditions. For electron-rich pyrimidines, this reaction generally requires stronger nucleophiles or more forcing conditions compared to more electron-deficient systems. mdpi.com
| Reaction Type | Amine Source | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amines, N-Heterocycles | Pd(dba)₂ / Phosphine Ligand (e.g., SPhos) | NaOtBu | 2-Amino-4,6-dimethoxypyrimidine (B117758) Derivatives |
| SNAr | Ammonia, Alkylamines | None (Thermal or Microwave) | Often the amine itself or an external base | 2-Amino-4,6-dimethoxypyrimidine Derivatives |
Further Halogenation and Polyhalogenated Derivatives
While this compound is already halogenated, it is possible to introduce additional halogen atoms onto the pyrimidine ring, most commonly at the C5 position. The C5 position is activated towards electrophilic substitution.
Chlorination or bromination can be accomplished using standard halogenating agents. For instance, N-chlorosuccinimide (NCS) is an effective reagent for the chlorination of pyrimidine rings at the C5 position. arkat-usa.org The transformation of a related substrate, 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile, into its 5-chloro derivative using NCS highlights this possibility. arkat-usa.org The synthesis of polyhalogenated pyrimidines, such as 4,5,6-trichloropyrimidine-2-carbonitrile, often involves multi-step sequences starting from different pyrimidine precursors, including chlorination with reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). arkat-usa.orgnih.gov These harsh conditions may, however, affect the existing methoxy (B1213986) groups on the this compound ring.
Ring Modification and Annulation Reactions
Annulation reactions, which involve the construction of a new ring fused to the existing pyrimidine core, represent a more advanced derivatization strategy. nih.gov These reactions significantly increase the structural complexity and lead to bicyclic or polycyclic heterocyclic systems. While annulation reactions are well-developed for many heterocyclic systems, specific examples starting directly from this compound are not extensively reported in the surveyed literature. The development of such protocols would typically involve a multi-step sequence, potentially starting with the functionalization of the C2 and C5 positions, followed by an intramolecular cyclization to form the new fused ring.
Spectroscopic Analysis of this compound and its Derivatives
Spectroscopic methods are indispensable for elucidating the molecular structure and bonding of chemical compounds. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, provide complementary information to build a comprehensive picture of the molecule .
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These vibrations are sensitive to the molecule's geometry, bond strengths, and the masses of its constituent atoms. While both techniques measure vibrational energies, they are governed by different selection rules, often providing complementary information. spectroscopyonline.com
For pyrimidine derivatives, characteristic vibrational modes can be assigned to the pyrimidine ring and its substituents. For instance, in a study of 2-amino-4,6-dimethylpyrimidine, FT-IR and FT-Raman spectra were recorded and analyzed. ijera.com The FT-IR spectrum, recorded using a KBr pellet, and the FT-Raman spectrum, obtained with a Nd:YAG laser, revealed the fundamental vibrational modes of the molecule. ijera.com Although specific data for this compound is not detailed in the provided results, the analysis of related pyrimidine derivatives provides a framework for interpreting its spectra. For example, the IR spectra of certain pyrimidine derivatives show characteristic bands for C=N, C=O, and C=S bonds, as well as N-H bonds. nih.gov In the case of this compound, one would expect to observe characteristic vibrations for the pyrimidine ring, C-Br stretching, C-O stretching of the methoxy groups, and various C-H bending and stretching modes.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental vibrational spectra. nih.gov By calculating the vibrational frequencies of a molecule, researchers can make more definitive assignments of the observed spectral bands. nih.gov
Table 1: Representative Vibrational Frequencies for Pyrimidine Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C=N Stretch | ~1555 | FT-IR |
| C=O Stretch | 1670–1690 | FT-IR |
| C-H (aromatic) Stretch | 3000–3100 | FT-IR/FT-Raman |
Note: This table is illustrative and based on data for various pyrimidine derivatives. Specific values for this compound would require experimental measurement.
Mass Spectrometry Techniques (ESI-MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For example, HRMS has been used to confirm the structures of various bromo-substituted pyrimidine derivatives. rsc.org
For the isomeric compound, 4-bromo-2,6-dimethoxypyrimidine, predicted collision cross-section values have been calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are useful in ion mobility-mass spectrometry studies. uni.lu
Crystallographic Analysis
While spectroscopic techniques provide information about molecular structure, single-crystal X-ray diffraction (SXRD) offers a definitive three-dimensional picture of a molecule's arrangement in the solid state.
Analysis of Intermolecular Interactions and Supramolecular Motifs
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. These interactions give rise to supramolecular motifs, which are recurring patterns of intermolecular association.
In the context of pyrimidine derivatives, various types of intermolecular interactions have been observed. For example, N–H⋯N hydrogen bonds can link molecules into chains, and these chains can be further organized by π-π stacking interactions between the pyrimidine rings. mdpi.com Weak C–H⋯O and C–H⋯F interactions have also been shown to play a role in building up three-dimensional networks in the solid state. mdpi.com In some cases, the pyrimidine ring can engage in π–alkyl interactions with the side chains of amino acids in protein-ligand complexes. nih.gov The study of these interactions is crucial for understanding the packing of molecules in crystals and for the design of new materials with desired properties, such as in crystal engineering and drug design. The interaction between pyrimidine bases and amino acids or peptides can also involve stacking and hydrogen bonding, which are fundamental to biological recognition processes. mdpi.com
Table 3: Common Intermolecular Interactions in Pyrimidine Derivatives
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | e.g., N–H⋯N, C–H⋯O, C–H⋯F |
| π-π Stacking | Attraction between aromatic rings |
| Halogen Bonding | Noncovalent interaction involving a halogen atom |
| van der Waals Forces | Weak, non-specific attractive forces |
Theoretical and Computational Chemistry Studies
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Research Findings and Applications
Direct Bromination Approaches
Direct bromination is a common strategy for the introduction of a bromine atom onto an aromatic or heteroaromatic ring.
The direct bromination of 2,6-dimethoxypyrimidine is a primary method for the synthesis of this compound. This electrophilic aromatic substitution reaction takes advantage of the activating effect of the two methoxy (B1213986) groups, which increase the electron density of the pyrimidine ring, facilitating the attack by an electrophilic bromine species.
The choice of brominating agent and solvent system is critical. While molecular bromine (Br₂) can be used, its handling can be hazardous. Alternative brominating agents such as N-bromosuccinimide (NBS) are often preferred due to their solid nature and milder reactivity. The reaction is typically carried out in a suitable organic solvent that can dissolve the starting material and the brominating agent.
The regioselectivity of the bromination is generally directed to the 5-position of the pyrimidine ring, which is the most electron-rich position due to the ortho- and para-directing effects of the two methoxy groups. However, the formation of byproducts, including di-brominated species, can occur if the reaction conditions are not carefully controlled. Factors such as reaction temperature, stoichiometry of the brominating agent, and reaction time must be optimized to maximize the yield of the mono-brominated product.
| Factor | Influence on Reaction |
| Brominating Agent | Affects reactivity and handling safety. NBS is often preferred over Br₂. |
| Solvent | Influences solubility of reactants and can affect reaction rate. |
| Temperature | Controls the rate of reaction and can influence selectivity. Lower temperatures often favor mono-substitution. |
| Stoichiometry | Precise control of the amount of brominating agent is crucial to prevent over-bromination. |
| Reaction Time | Sufficient time is needed for complete conversion, but prolonged reaction can lead to side products. |
Alternative Synthetic Routes to this compound
In addition to direct bromination, several alternative synthetic strategies have been developed to access this compound, often starting from more readily available or different types of precursors.
One alternative approach involves the use of a different heterocyclic starting material, such as 2,6-dibromopyridine (B144722) derivatives. google.com For instance, a related synthesis involves the selective mono-substitution of a di-halogenated pyridine (B92270). google.com While not directly leading to the target pyrimidine, the principles of selective nucleophilic substitution on a di-halogenated heterocycle are relevant. A similar strategy could be envisioned starting from a suitably substituted pyrimidine.
Another approach could potentially involve a di-bromo precursor like 2,6-dibromopyridine, which can be synthesized from 2,6-dichloropyridine. google.com Subsequent functionalization and ring transformation could theoretically lead to the desired pyrimidine, although this is a more complex and less direct route.
A significant and widely employed strategy for constructing the pyrimidine ring system involves the condensation of acyclic precursors. Malononitrile (B47326) and its derivatives are key starting materials in this approach. orgsyn.orggoogle.com
A common pathway begins with the Pinner reaction of malononitrile with an alcohol, such as methanol, in the presence of hydrogen chloride to form a dialkoxymalonimidate dihydrochloride (B599025). google.com This intermediate can then undergo reaction with cyanamide (B42294). google.com Subsequent cyclization of the resulting intermediate leads to the formation of the pyrimidine ring.
Specifically, malononitrile can be subjected to an imidization reaction with an alcohol under acidic conditions to yield a malonimidate. google.com This intermediate can then be reacted with cyanamide, which acts as a source of the N-C-N fragment required to complete the pyrimidine ring. google.com The final cyclization step, often acid-catalyzed, results in the formation of a 2-amino-4,6-dialkoxypyrimidine. google.comresearchgate.net To arrive at the target 2-bromo compound, a subsequent Sandmeyer-type reaction or a similar transformation would be necessary to replace the amino group with a bromine atom.
This multi-step approach offers the advantage of building the pyrimidine ring with the desired substituents at the 4 and 6 positions already in place. The key steps are summarized below:
| Step | Reactants | Product |
| 1. Imidization | Malononitrile, Methanol, HCl | Dimethyl malonimidate dihydrochloride google.com |
| 2. Cyanamide Substitution | Dimethyl malonimidate dihydrochloride, Cyanamide | N-Cyano-dimethoxy-propionamidine google.com |
| 3. Cyclization | N-Cyano-dimethoxy-propionamidine | 2-Amino-4,6-dimethoxypyrimidine (B117758) google.comresearchgate.net |
| 4. Bromination | 2-Amino-4,6-dimethoxypyrimidine | This compound |
Multi-step Syntheses from Malononitrile and Related Precursors
Aromatization and Cyclization Steps
The formation of the pyrimidine ring, a critical step in the synthesis of this compound and its precursors, often involves cyclization and subsequent aromatization. A common strategy employs the reaction of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, which can be further modified. organic-chemistry.org The sodium salt, prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate, is stable and reacts efficiently with various amidinium salts to yield the desired pyrimidine derivatives. organic-chemistry.org
Another approach involves the construction of a pyrido[2,3-d]pyrimidine (B1209978) system, which shares the pyrimidine core. In one example, the key intermediate, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine, is synthesized and then converted to a 7-chloro derivative. nih.gov Subsequent hydrogenolysis leads to the final product. nih.gov The stability of the pyrimidine ring is also influenced by its substituents and can exist in different tautomeric and ionic forms, such as molecular and ionic polymorphs, which can impact its reactivity in subsequent synthetic steps. acs.org
Solvent and Catalyst Optimization in Multistep Syntheses
The efficiency of synthesizing pyrimidine derivatives, including precursors to this compound, is highly dependent on the choice of solvents and catalysts. For instance, in the synthesis of 4,6-dimethoxypyrimidine (B185312) from 4,6-dichloropyrimidine (B16783), sodium methoxide (B1231860) is used as a reagent in methanol, and the reaction is driven to completion by heating. chemicalbook.com The workup involves solvent removal and extraction with dichloromethane (B109758) after acidification. chemicalbook.com
In other multistep syntheses, such as the preparation of benzimidazoles and other heterocyclic compounds, researchers have found that using specific catalysts like NH3(CH2)6NH3SiF6 in ethanol (B145695) can lead to excellent yields in short reaction times. researchgate.net The optimization of catalyst loading is crucial; for example, using 2 mol % of the catalyst at 40°C in ethanol was identified as the optimal condition for a particular cyclocondensation reaction. researchgate.net The choice of solvent can also dramatically affect reaction outcomes. Studies on the amination of chloropyrrolopyrimidines have shown that water can be a superior solvent compared to various alcohols and DMF, leading to higher reaction rates. acs.org However, the amount of acid catalyst must be carefully controlled to minimize side reactions like solvolysis. acs.org For highly lipophilic compounds, 2-propanol may be a more suitable solvent. acs.org
Synthesis of Key Intermediates for this compound Derivatization
The synthesis of functionalized pyrimidines often proceeds through key intermediates that allow for the introduction of various substituents.
Preparation of 5-Halo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidines
A method for preparing 5-halo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidines involves the halogenation of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. This reaction is carried out by treating the starting material with a hypochlorite (B82951) solution in the presence of concentrated hydrochloric acid and water at room temperature. The resulting 5-chloro or 5-bromo derivatives precipitate from the reaction mixture and can be isolated by filtration. These halogenated intermediates are valuable for further derivatization.
Table 1: Synthesis of 5-Halo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidines
| Starting Material | Reagents | Product |
| 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Sodium hypochlorite, HCl, H₂O | 5-Chloro-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine |
| 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Calcium hypochlorite, HCl, H₂O | 5-Bromo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine |
This table summarizes the reagents used to introduce different halogens at the 5-position of the pyrimidine ring.
Synthesis of 4,6-Dimethoxypyrimidine from Dichloropyrimidine Precursors
A common and efficient route to 4,6-dimethoxypyrimidine involves the nucleophilic substitution of chlorine atoms in 4,6-dichloropyrimidine with methoxide ions. chemicalbook.com The reaction is typically performed by treating 4,6-dichloropyrimidine with sodium methoxide in methanol. chemicalbook.com Heating the mixture ensures the reaction goes to completion. chemicalbook.com Similarly, other substituted dichloropyrimidines, such as 4,6-dichloro-2-(methylthio)pyrimidine, can be converted to their dimethoxy counterparts using sodium methoxide. arkat-usa.org This displacement reaction is a fundamental step in building more complex pyrimidine-based structures.
Advanced Synthetic Techniques in Pyrimidine Bromination
Modern synthetic methods are being developed to improve the efficiency, safety, and scalability of pyrimidine halogenation reactions.
Continuous Flow Processes for Halogenated Pyrimidines
Continuous flow chemistry offers significant advantages over traditional batch processes for halogenation reactions, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety for exothermic reactions. nih.gov This technology has been successfully applied to the bromination of pyrimidines. For instance, a continuous photochemical bromination has been developed where a solution of the substrate, N-bromosuccinimide (NBS), and trifluoroacetic acid (TFA) in acetonitrile (B52724) is pumped through a plug flow reactor (PFR) and irradiated with LEDs. newera-spectro.com This setup allows for clean and efficient conversion to the brominated product. newera-spectro.com The residence time, temperature, and reagent concentrations can be finely tuned to optimize the reaction. nih.govnewera-spectro.com Continuous flow systems can also be designed for multi-step sequences, where the output from one reactor is directly fed into the next, streamlining the entire synthetic process. newera-spectro.com
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions for this compound, enabling the introduction of a wide array of functional groups.
Mechanism and Scope of Halogen Displacement
The displacement of the bromine atom in this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. The reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the formation of this intermediate, followed by the departure of the bromide ion to yield the substituted product. libretexts.org
The scope of nucleophiles that can displace the bromine is broad and includes oxygen-based nucleophiles, nitrogen-based nucleophiles, and others. The reactivity of the C-Br bond in this context is significantly greater than that of aryl halides in general, a result of the activating effect of the pyrimidine ring's nitrogen atoms. libretexts.org
Substitution with Oxygen-based Nucleophiles (e.g., alkoxy, aryloxy groups)
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and aryloxides, provides a direct route to the corresponding ethers. For instance, treatment with sodium methoxide would yield 2,4,6-trimethoxypyrimidine. These reactions are valuable for the synthesis of various pyrimidine derivatives that are precursors to biologically active compounds. The use of sulfinates has been shown to significantly enhance the rate of substitution in the reaction of the analogous 2-chloro-4,6-dimethoxypyrimidine (B81016) with alkoxy or aryloxy nucleophiles, suggesting a similar potential for rate enhancement in the case of the bromo derivative. researchgate.net
| Nucleophile | Product |
| Alkoxide (RO⁻) | 2-Alkoxy-4,6-dimethoxypyrimidine |
| Aryloxide (ArO⁻) | 2-Aryloxy-4,6-dimethoxypyrimidine |
Amination Reactions and Tele-substitution Phenomena
Amination of this compound involves its reaction with various amines to introduce amino functionalities. This can be achieved using a range of amine nucleophiles. Palladium-catalyzed cross-coupling methods are often employed for these transformations, providing an efficient means to form C-N bonds. georgiasouthern.edu
A notable phenomenon in the chemistry of substituted pyrimidines is tele-substitution, where the incoming nucleophile attacks a ring carbon atom other than the one bearing the leaving group. While not explicitly detailed for this compound in the provided context, this is a known process in related pyrimidine systems, particularly under forcing conditions or with specific nucleophiles.
Rate Acceleration in Nucleophilic Substitution
The rate of nucleophilic substitution on the pyrimidine ring can be significantly influenced by catalysts. For the analogous 2-chloro-4,6-dimethoxypyrimidine, the use of sulfinates has been demonstrated to greatly accelerate the substitution reaction with alkoxy or aryloxy nucleophiles. researchgate.netscribd.com This catalytic effect allows for the preparation of pyrimidinyloxy derivatives, which are intermediates for potent herbicides, in good yields. researchgate.netscribd.com This method presents an economically and environmentally favorable alternative to traditional multi-step synthetic approaches. scribd.com It is plausible that similar catalytic systems could be applied to accelerate the substitution reactions of this compound.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a suitable substrate for such transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgmychemblog.com This reaction is widely used to form C-C bonds and construct biaryl systems, conjugated dienes, and styrenes. mychemblog.com
In the context of this compound, the bromine atom can be readily replaced by an aryl or vinyl group through Suzuki-Miyaura coupling. The general mechanism involves three key steps: oxidative addition of the bromo-pyrimidine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
This reaction has been successfully applied to various brominated pyrimidines and other nitrogen-containing heterocycles. mdpi.comnih.gov For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been optimized to produce good yields of the corresponding arylated pyrimidines. mdpi.com This demonstrates the utility of this reaction for elaborating the structure of pyrimidine-based molecules. The chemoselectivity of the Suzuki-Miyaura coupling is a significant advantage, as it can be controlled to react at a specific halogen site when multiple halogens are present. thieme-connect.de
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Arylboronic acid | Palladium catalyst | 2-Aryl-4,6-dimethoxypyrimidine |
| This compound | Vinylboronic acid | Palladium catalyst | 2-Vinyl-4,6-dimethoxypyrimidine |
Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
Beyond Suzuki coupling, this compound is a versatile substrate for a variety of other palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-nitrogen bonds. These transformations, including the Heck, Sonogashira, and Buchwald-Hartwig reactions, significantly expand the synthetic utility of this pyrimidine derivative.
The Heck reaction , which forms a new carbon-carbon bond between an aryl halide and an alkene, is a powerful tool for the vinylation of aromatic systems. organic-chemistry.org While specific examples involving this compound are not extensively documented in readily available literature, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. organic-chemistry.org The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can be tailored to optimize the yield and stereoselectivity of the desired product. The substrate scope of the Heck reaction is broad, accommodating a wide range of functionalized alkenes. researchgate.netresearchgate.net
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. researchgate.netlibretexts.orgresearchgate.netorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. The generally accepted mechanism involves two interconnected catalytic cycles. libretexts.orgresearchgate.net In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. researchgate.net Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. libretexts.org For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated, providing a useful analogy for the expected reactivity of this compound. libretexts.org These reactions are typically carried out under mild conditions, with a variety of palladium catalysts, ligands, and bases being effective. libretexts.orgrsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrug.nl This reaction has become a cornerstone of modern organic synthesis for the construction of arylamines. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to afford the arylamine product. wikipedia.orgrug.nl A wide range of primary and secondary amines can be coupled with aryl halides using this methodology. nih.gov While specific applications with this compound are not widely reported, practical procedures for the Buchwald-Hartwig amination of other 2-bromopyridines with various amines have been developed, suggesting the feasibility of this transformation for the target compound. wikipedia.orgnih.govbeilstein-journals.org
| Reaction | Coupling Partner | Bond Formed | Key Catalyst Components | General Reference |
| Heck Reaction | Alkene | C-C (vinyl) | Palladium catalyst, Base | organic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | Palladium catalyst, Copper(I) co-catalyst, Base | researchgate.netlibretexts.orgresearchgate.netorganic-chemistry.org |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium catalyst, Ligand, Base | wikipedia.orgrug.nl |
Dehalogenation Reactions
Reductive Dehalogenation Strategies
Reductive dehalogenation is a fundamental transformation in organic synthesis that involves the replacement of a halogen atom with a hydrogen atom. In the context of this compound, this reaction provides a pathway to the corresponding 4,6-dimethoxypyrimidine, a core structure in various biologically active molecules. Several strategies can be employed for the reductive dehalogenation of aryl bromides, many of which are applicable to this compound.
One of the most common and efficient methods for reductive dehalogenation is catalytic hydrogenation . This process typically involves reacting the aryl bromide with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). researchgate.net The reaction is usually carried out in a suitable solvent and may require the addition of a base to neutralize the hydrobromic acid formed as a byproduct. The general mechanism involves the oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis of the carbon-palladium bond.
Another versatile reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) . While NaBH4 itself is generally not reactive enough to reduce aryl halides directly, its reactivity can be enhanced by the addition of a palladium catalyst. organic-chemistry.org This combination allows for the reduction to proceed under milder conditions. The reaction mechanism is believed to involve the in situ generation of palladium hydride species, which then participate in the reductive cleavage of the carbon-bromine bond. It is important to note that NaBH4 can also reduce other functional groups, such as aldehydes and ketones, so chemoselectivity must be considered in complex molecules. masterorganicchemistry.comlibretexts.orgyoutube.com
| Reagent/System | General Conditions | Advantages | Potential Limitations |
| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst, Solvent (e.g., ethanol, ethyl acetate), often with a base (e.g., triethylamine) | High efficiency, clean reaction | Requires handling of flammable hydrogen gas, potential for reduction of other functional groups |
| NaBH₄/Pd catalyst | Sodium borohydride, Palladium catalyst (e.g., PdCl₂), Solvent (e.g., methanol, THF) | Milder conditions than catalytic hydrogenation, readily available reagents | May reduce other functional groups (e.g., carbonyls), potential for side reactions |
Electrophilic Aromatic Substitution on the Pyrimidine Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. clockss.orgnih.govwikipedia.orgmasterorganicchemistry.com The pyrimidine ring, being an electron-deficient heteroaromatic system, is generally less reactive towards electrophiles than benzene. However, the presence of two electron-donating methoxy groups at the 4- and 6-positions of this compound significantly activates the ring towards electrophilic attack.
The methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of 4,6-dimethoxypyrimidine, the C-5 position is ortho to both methoxy groups, making it the most electron-rich and, therefore, the most susceptible site for electrophilic attack. The C-2 position is electronically deactivated by the adjacent nitrogen atoms.
Common electrophilic aromatic substitution reactions include halogenation and nitration.
Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the pyrimidine ring can be achieved using standard halogenating agents. Due to the activating effect of the methoxy groups, these reactions can often proceed under milder conditions than those required for less activated aromatic systems. wikipedia.org
Nitration: The introduction of a nitro group (-NO₂) onto the pyrimidine ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Studies on the nitration of related 4,6-dihydroxypyrimidine (B14393) derivatives have shown that substitution occurs at the 5-position. researchgate.netgoogle.comnih.govrsc.org It is expected that this compound would exhibit similar regioselectivity, yielding 2-bromo-4,6-dimethoxy-5-nitropyrimidine. The general mechanism involves the formation of the nitronium ion (NO₂⁺) as the active electrophile, which is then attacked by the electron-rich pyrimidine ring. beilstein-journals.org
The general mechanism for electrophilic aromatic substitution on the pyrimidine ring of this compound at the C-5 position can be depicted as follows:
Generation of the electrophile (E⁺).
Nucleophilic attack of the C-5 position of the pyrimidine ring on the electrophile, forming a resonance-stabilized cationic intermediate (sigma complex).
Deprotonation of the intermediate to restore aromaticity and yield the 5-substituted product.
Oxidation and Reduction Pathways of the Pyrimidine Nucleus
The pyrimidine nucleus in this compound can undergo both oxidation and reduction reactions, leading to a variety of transformed products. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.
Oxidation Pathways:
The pyrimidine ring is generally resistant to oxidation due to its electron-deficient nature. However, under forcing conditions or with powerful oxidizing agents, the ring can be cleaved. More commonly, oxidation reactions target the substituents on the pyrimidine ring or can lead to the formation of N-oxides.
One common class of oxidizing agents used for heteroaromatic compounds is organic peroxy acids , such as m-chloroperoxybenzoic acid (m-CPBA). The oxidation of 2,4-disubstituted pyrimidines with organic peracids has been reported to yield the corresponding N-oxides. clockss.org In some cases, depending on the substitution pattern, oxidative ring-contraction to form imidazole (B134444) derivatives has been observed. clockss.org
Another powerful oxidizing agent is potassium permanganate (B83412) (KMnO₄) . KMnO₄ is a strong oxidizing agent that can cleave aromatic rings, particularly those with activating groups. libretexts.orgmasterorganicchemistry.comsciencemadness.org The reaction conditions (temperature, pH) play a crucial role in determining the extent of oxidation. Under harsh conditions, KMnO₄ is likely to degrade the pyrimidine ring of this compound.
Reduction Pathways:
The reduction of the pyrimidine ring typically requires more forcing conditions than the reduction of the carbon-bromine bond (dehalogenation). Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under high pressure and temperature can lead to the reduction of the pyrimidine ring. However, under milder conditions, selective dehalogenation is more likely to occur.
The use of sodium borohydride (NaBH₄) is generally not effective for the reduction of the pyrimidine ring itself, as it is a relatively mild reducing agent primarily used for the reduction of carbonyl compounds. masterorganicchemistry.comlibretexts.orgyoutube.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), might be capable of reducing the pyrimidine ring, but the reaction would likely be unselective and could also affect the methoxy groups.
Regioselectivity and Stereochemical Considerations in Reactions
The reactivity and regioselectivity of this compound are governed by the electronic and steric effects of its substituents. The bromine atom at the C-2 position and the two methoxy groups at the C-4 and C-6 positions exert a significant influence on the outcome of various reactions.
In palladium-catalyzed cross-coupling reactions , the C-2 position is the exclusive site of reaction due to the presence of the bromo leaving group. The primary regiochemical consideration in these reactions arises when there are multiple, non-equivalent halogen atoms on the pyrimidine ring. For instance, in dihalopyrimidines, the relative reactivity of the different C-X bonds can be influenced by the nature of the halogen and the electronic environment of the ring. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. libretexts.org In cases of dichloropyrimidines, substitution at the C-4 position is often favored over the C-2 position in nucleophilic aromatic substitution, but in palladium-catalyzed reactions, the selectivity can be influenced by the ligand. libretexts.orgstackexchange.comwuxiapptec.com
In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is dictated by the electronic properties of the pyrimidine ring. The carbon atoms at the 2-, 4-, and 6-positions are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. In this compound, the C-2 position is activated towards nucleophilic attack by the bromine atom, which can act as a leaving group. The methoxy groups at C-4 and C-6 can also be displaced by strong nucleophiles, although this typically requires harsher conditions. The regioselectivity of SNAr on dichloropyrimidines is highly sensitive to the other substituents on the ring. wuxiapptec.com For instance, electron-donating groups at C-6 can favor nucleophilic attack at C-2. wuxiapptec.com
In electrophilic aromatic substitution , as discussed in section 3.4, the C-5 position is the most activated site due to the directing effect of the two methoxy groups. Therefore, electrophilic attack is expected to occur selectively at this position.
Stereochemical considerations are generally not a primary factor in reactions involving the aromatic pyrimidine ring itself, as it is planar. However, if chiral centers are introduced in the side chains attached to the pyrimidine ring through coupling reactions, or if reactions are performed on substrates that already contain stereocenters, then the stereochemical outcome of the reaction becomes an important consideration. For example, in a Heck reaction with a prochiral alkene, the formation of new stereocenters is possible, and the diastereoselectivity of the reaction would need to be controlled.
Mechanistic Investigations of Reaction Pathways
The mechanisms of the key reactions involving this compound, particularly palladium-catalyzed cross-coupling reactions, have been extensively studied for related aryl halide systems. These established mechanisms provide a strong basis for understanding the reactivity of this specific pyrimidine derivative.
The Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgresearchgate.netrsc.orgnih.gov
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the bromide ion.
Reductive Elimination: The coupled product, 2-alkynyl-4,6-dimethoxypyrimidine, is eliminated from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org
Copper Cycle:
The terminal alkyne reacts with a copper(I) salt in the presence of a base to form the copper(I) acetylide species. This species is then transferred to the palladium complex in the transmetalation step.
While the exact mechanism of the Sonogashira reaction is still a subject of detailed investigation, this dual-cycle model is widely accepted and accounts for the observed products and reaction kinetics. libretexts.orgrsc.org
The Buchwald-Hartwig amination also proceeds via a well-established catalytic cycle: wikipedia.orgrug.nl
Oxidative Addition: A Pd(0) catalyst reacts with this compound to form a Pd(II)-aryl complex.
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 2-amino-4,6-dimethoxypyrimidine derivative and regenerating the Pd(0) catalyst. wikipedia.org
Electrophilic aromatic substitution on the pyrimidine ring at the C-5 position follows the general mechanism for EAS on activated aromatic systems: beilstein-journals.org
Formation of the Electrophile: A strong electrophile (E⁺) is generated from the respective reagent (e.g., NO₂⁺ from HNO₃/H₂SO₄).
Nucleophilic Attack: The electron-rich π-system of the pyrimidine ring, specifically at the C-5 position, attacks the electrophile. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base removes a proton from the C-5 position of the sigma complex, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.
Applications in Chemical Synthesis and Materials Science
2-Bromo-4,6-dimethoxypyrimidine as a Versatile Synthetic Building Block
The utility of this compound as a versatile building block stems primarily from the reactivity of its carbon-bromine bond. Halogenated pyrimidines are known to be excellent substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com
The Suzuki-Miyaura coupling, a powerful reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, is particularly applicable. libretexts.org The electron-deficient nature of the pyrimidine (B1678525) ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in the catalytic cycle. mdpi.comlibretexts.orgillinois.edu This reactivity allows for the efficient synthesis of 2-aryl- and 2-heteroaryl-4,6-dimethoxypyrimidines by coupling this compound with various boronic acids. mdpi.comillinois.edu The resulting biaryl structures are common motifs in pharmaceuticals and functional materials.
Computational studies on related bromopyrimidines confirm that the C-Br bond is the weakest among halopyrimidines, making it the most susceptible to oxidative addition in palladium-catalyzed reactions. illinois.edu This inherent reactivity makes aryl bromides common and reliable starting materials for these synthetic transformations. illinois.edu Beyond the Suzuki reaction, this building block is also amenable to other cross-coupling reactions such as the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines), providing access to a wide array of substituted pyrimidine derivatives. ossila.com
Table 1: Examples of Cross-Coupling Reactions Utilizing Halogenated Pyrimidines This table is illustrative of the types of reactions this compound can undergo, based on the known reactivity of similar compounds.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 2-Aryl-4,6-dimethoxypyrimidine | mdpi.commdpi.com |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-4,6-dimethoxypyrimidine | ossila.com |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | 2-Substituted-4,6-dimethoxypyrimidine | ossila.com |
| Buchwald-Hartwig | Amine (R-NH₂) | Pd Catalyst / Ligand / Base | 2-Amino-4,6-dimethoxypyrimidine (B117758) | N/A |
Role as an Intermediate for Complex Heterocyclic Systems
Fused heterocyclic ring systems are prevalent in medicinal chemistry and materials science, and pyrimidine derivatives are key precursors for their synthesis. google.comuni.lu While direct use of this compound in ring-closing reactions is uncommon, its true value lies in its role as an intermediate that can be converted into a suitably functionalized precursor for subsequent cyclization.
The synthesis of fused systems like pyrimido[4,5-d]pyrimidines often begins with aminopyrimidines. nih.govasianpubs.orggoogle.com The bromine atom of this compound can be readily displaced by an amino group through nucleophilic aromatic substitution or palladium-catalyzed amination to yield 2-amino-4,6-dimethoxypyrimidine. google.comgoogle.com This amino derivative then possesses the necessary nucleophilic character to react with various electrophiles to construct a new fused ring.
Similarly, the bromo-substituent can be converted to other functional groups, such as a thiol or hydrazino group, which can then participate in intramolecular or intermolecular condensation reactions to form a variety of fused heterocyclic structures, including thiazolo[4,5-d]pyrimidines or pyrazolo[3,4-d]pyrimidines. google.comresearchgate.net For instance, the synthesis of 2,4,6-trisubstituted pyrimidines can start from a di- or tri-halopyrimidine, where sequential, regioselective substitutions allow for the introduction of different functional groups, which can then be used to build more complex molecular architectures. nih.gov
Precursor for Agrochemical Research
The 4,6-dimethoxypyrimidine (B185312) scaffold is a critical component in a major class of modern agrochemicals, particularly sulfonylurea and pyrimidinyloxybenzoic acid herbicides. asianpubs.orggoogle.com These compounds act by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid synthesis in plants. asianpubs.org this compound serves as a key precursor for the synthesis of these commercially important molecules.
2-Amino-4,6-dimethoxypyrimidine is a pivotal intermediate in the production of numerous sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, and pyrazosulfuron-methyl. google.com This amino-pyrimidine is typically prepared from precursors that can be derived from this compound.
Furthermore, another class of herbicides, including bispyribac-sodium (B1667525) and pyribenzoxim, requires the intermediate 4,6-dimethoxy-2-methylsulfonylpyrimidine. asianpubs.org A reported synthesis of this intermediate starts from 2-chloro-4,6-dimethoxypyrimidine (B81016), which undergoes nucleophilic substitution with sodium methyl mercaptide, followed by oxidation. asianpubs.org Given the higher reactivity of the C-Br bond compared to the C-Cl bond, this compound is an excellent alternative starting material for this process, potentially offering milder reaction conditions or improved yields. asianpubs.org
The development of new crop protection agents relies on the ability to synthesize and screen diverse chemical libraries. The reactivity of this compound makes it an ideal starting point for generating such libraries. By employing various cross-coupling and substitution reactions at the 2-position, chemists can introduce a wide range of substituents onto the 4,6-dimethoxypyrimidine core. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships and optimize herbicidal or fungicidal activity, selectivity, and environmental profile. The synthesis of a novel, selective post-emergent herbicide for use in oilseed rape, which contains the 4,6-dimethoxypyrimidin-2-yloxy moiety, highlights the continued importance of this scaffold in developing new crop protection solutions. nih.gov
Application in Organic Electronic Devices and Photoelectric Materials
While direct applications of this compound itself in organic electronics are not widely documented, its derivatives are of significant interest. Fused heterocyclic systems, particularly those containing pyridine (B92270) and pyrimidine rings, are vital components in the design of functional materials for organic semiconductors, photovoltaic devices, and catalysts due to their tunable electronic and optical properties. researchgate.net
Computational studies have been performed on related substituted pyrimidines to evaluate their potential as non-linear optical (NLO) materials, which are important for photoelectric applications. mdpi.com Although the specific compounds studied did not show high NLO activity, the research demonstrates a methodological approach where derivatives of building blocks like this compound can be designed and computationally screened for desirable electronic properties before their synthesis. mdpi.com
Design and Synthesis of Compounds for Structure-Reactivity Relationship Studies
Structure-reactivity relationship (SRR) studies are crucial for understanding how a molecule's structure influences its chemical reactivity and biological activity. This compound is an excellent platform for such studies because the bromine atom serves as a convenient handle for systematic structural modification.
A comprehensive SRR study was conducted on a series of 2-sulfonylpyrimidines, which are used for the selective arylation of cysteine residues in proteins. nih.govnih.govresearchgate.net These sulfonylpyrimidines are typically synthesized from the corresponding 2-halopyrimidines. The study demonstrated that by fine-tuning the substituents on the pyrimidine ring, the rate of the nucleophilic aromatic substitution (SNAr) reaction with a model thiol could be predictably controlled over nine orders of magnitude. researchgate.netnih.gov The electron-donating methoxy (B1213986) groups in a compound like 4,6-dimethoxy-2-sulfonylpyrimidine significantly influence its reactivity profile compared to other substituted analogues. nih.govnih.gov This work provides a quantitative framework for designing molecules with specific reactivity profiles, which is essential in fields like chemical biology and drug discovery.
Additionally, computational methods such as Density Functional Theory (DFT) have been applied to libraries of substituted pyrimidines to analyze their electronic structure and reactivity descriptors. mdpi.com Such studies, which can be applied to derivatives synthesized from this compound, allow for the correlation of calculated properties with experimentally observed reactivity, further deepening the understanding of the underlying principles governing their behavior. mdpi.com
Table 2: Research Findings on Reactivity of Substituted Pyrimidines
| Research Area | Key Finding | Implication for this compound | Reference |
|---|---|---|---|
| Cysteine Arylation | Reactivity of 2-sulfonylpyrimidines is tunable over 9 orders of magnitude by altering ring substituents. | The methoxy groups on the pyrimidine core predictably modulate the electrophilicity at the C2 position. | nih.govresearchgate.netnih.gov |
| Herbicidal Activity | The 4,6-dimethoxypyrimidine core is essential for ALS-inhibiting herbicides. | Serves as a key precursor to the active pharmacophore. | asianpubs.orggoogle.com |
| Cross-Coupling | Halogenated pyrimidines are excellent substrates for Suzuki-Miyaura coupling. | The C-Br bond provides a reactive site for facile C-C bond formation. | mdpi.comillinois.edu |
| Computational Studies | DFT calculations can predict reactivity descriptors and electronic properties of substituted pyrimidines. | Can be used to design and screen derivatives with desired properties prior to synthesis. | mdpi.com |
Q & A
Basic Question: What are the standard synthetic routes for preparing 2-bromo-4,6-dimethoxypyrimidine, and how do reaction conditions influence selectivity?
Answer:
The synthesis typically involves bromination of 4,6-dimethoxypyrimidine derivatives. A common method uses bromine (Br₂) in acetic acid under controlled temperatures (0–25°C) to achieve selective substitution at the 2-position . Alternatively, nucleophilic substitution of chlorinated precursors (e.g., 2-chloro-4,6-dimethoxypyrimidine) with KBr or NaBr in polar aprotic solvents like DMF at 80–100°C can yield the target compound . Key factors influencing selectivity include:
- Temperature: Lower temperatures favor mono-bromination.
- Solvent polarity: Polar solvents stabilize transition states in SNAr reactions.
- Catalysts: Lewis acids (e.g., FeCl₃) may enhance electrophilic substitution efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
